
2,4-Dichloro-5-methylpyrimidine
Overview
Description
2,4-Dichloro-5-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 5. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-methylpyrimidine can be synthesized through several methods. One common approach involves the chlorination of 5-methyluracil. The process typically includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out at elevated temperatures, around 100-110°C, followed by distillation to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, Suzuki-Miyaura cross-coupling, and condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of palladium catalysts and bases like sodium carbonate in aqueous dioxane.
Condensation Reactions: These reactions typically involve the formation of more complex heterocyclic structures by reacting with various aldehydes or ketones.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
DCMP serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are explored for their potential as antiviral, anticancer, and anti-inflammatory agents. For instance, compounds derived from DCMP have demonstrated efficacy against influenza viruses and certain cancer cell lines.
Case Study: Antiviral Properties
A notable study evaluated a DCMP derivative against Oseltamivir-sensitive and resistant strains of the influenza A virus. The compound exhibited significant antiviral activity with an IC50 value indicating potent efficacy against viral replication.
Case Study: Anticancer Efficacy
Another investigation focused on the anticancer potential of DCMP derivatives against the MDA-MB-231 breast cancer cell line. Results showed an IC50 value that highlights its potential as a therapeutic agent for aggressive breast cancer types.
Agrochemicals
DCMP is utilized in the agricultural sector primarily as an active ingredient in herbicides and fungicides. Its ability to inhibit specific biological pathways makes it effective in controlling unwanted plant growth and fungal infections.
Mechanism of Action
The compound functions by inhibiting critical enzymes involved in metabolic pathways within plants and fungi. This inhibition disrupts normal growth processes, leading to effective pest control.
Material Science
In material science, DCMP is employed as a building block for synthesizing complex heterocyclic compounds. Its unique structural properties allow for the development of materials with specific characteristics tailored for various applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylpyrimidine is primarily based on its ability to interact with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target . The specific pathways involved vary depending on the application, but common targets include kinases, proteases, and nucleic acid-binding proteins.
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-trifluoromethylpyrimidine
Comparison: 2,4-Dichloro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the presence of a methyl group at position 5 enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties .
Biological Activity
2,4-Dichloro-5-methylpyrimidine (DCMP) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This compound is recognized for its role as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of DCMP, including its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of DCMP primarily stems from its ability to interact with various biological targets. It serves as an intermediate in the synthesis of several bioactive compounds, which exhibit diverse pharmacological effects.
Target Interactions
- Pharmaceutical Synthesis : DCMP is utilized in the development of antiviral, anticancer, and anti-inflammatory agents. It acts as a precursor in synthesizing compounds that inhibit key biological pathways.
- Agrochemical Applications : In agriculture, DCMP derivatives are employed as herbicides and fungicides due to their ability to inhibit specific enzymes in plants and fungi.
Biochemical Pathways
DCMP participates in various biochemical reactions that lead to significant cellular effects:
- Enzyme Inhibition : Research has shown that certain derivatives of DCMP can act as enzyme inhibitors, impacting metabolic pathways crucial for cell survival and proliferation.
- Cellular Toxicity : Exposure to DCMP has been associated with irritant contact dermatitis, presenting symptoms such as skin lesions and systemic effects like headache and nausea.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Properties
A study demonstrated that a derivative of DCMP showed significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus. The compound exhibited an IC value of , indicating potent efficacy against viral replication .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of DCMP derivatives against the MDA-MB-231 cell line. The results indicated an IC of , showcasing its potential as a therapeutic agent for treating aggressive breast cancer types .
Safety Profile
The safety assessment of DCMP revealed no acute toxicity at high doses (up to 2000 mg/kg). However, it is essential to consider its irritant properties upon dermal exposure, which necessitates careful handling in laboratory settings .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2,4-dichloro-5-methylpyrimidine in laboratory settings?
- Methodological Answer : Proper handling requires PPE (gloves, lab coat, safety goggles), use of a fume hood, and avoidance of skin contact. Waste must be segregated and disposed via certified hazardous waste services. The compound’s volatility (bp: 108–109°C) necessitates controlled temperature conditions during reactions. Pre-experiment risk assessments should account for its reactivity with nucleophiles and potential for exothermic side reactions .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Characterization involves:
- GC-MS/HPLC : To assess purity (>95% is typical for synthesis-grade material).
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methyl at C-5, chlorines at C-2/C-4).
- Melting point analysis : mp 26–28°C serves as a quick purity check .
Q. What are standard synthetic routes to access this compound?
- Methodological Answer : The compound is typically synthesized via chlorination of 5-methylpyrimidin-2,4-diol using POCl or PCl under reflux. Optimization includes:
- Catalytic additives : e.g., N,N-dimethylaniline to enhance chlorination efficiency.
- Solvent selection : Toluene or DCM for controlled reactivity.
Post-synthesis purification via fractional distillation or column chromatography (hexane/EtOAC) is critical .
Advanced Research Questions
Q. Why does nucleophilic substitution of this compound exhibit regioselectivity at C-4 over C-2?
- Methodological Answer : Quantum mechanical (QM) studies reveal that the C-4 position has a larger LUMO (Lowest Unoccupied Molecular Orbital) lobe, facilitating nucleophilic attack. In contrast, steric hindrance from the methyl group at C-5 and electronic effects (electron-withdrawing chlorine at C-2) disfavor C-2 substitution. Computational tools like DFT calculations (e.g., Gaussian) can model LUMO maps to rationalize selectivity .
Q. How can researchers resolve contradictions in observed reaction outcomes with different nucleophiles (e.g., alkyllithium vs. amines)?
- Methodological Answer : Contradictory results (e.g., C-6 addition with alkyllithium vs. C-4 substitution with amines) arise from kinetic vs. thermodynamic control:
- Alkyllithium : Irreversible C-6 addition due to strong base strength and irreversible adduct formation.
- Amines (piperidine) : Reversible C-6 adducts equilibrate to favor thermodynamically stable C-4 substitution.
Kinetic studies (e.g., time-resolved NMR) and QM-based transition-state modeling can dissect these pathways .
Q. What strategies optimize this compound as a building block in medicinal chemistry?
- Methodological Answer :
- Selective functionalization : Sequential displacement of chlorines (e.g., C-4 substitution first, followed by C-2 modification) enables diversification.
- Cross-coupling reactions : Suzuki-Miyaura coupling at C-2/C-4 positions with aryl boronic acids to generate biaryl pyrimidines.
- Pharmacological testing : Use in kinase inhibitor synthesis (e.g., JAK2/STAT3 pathways) requires in vitro assays (IC determination) and ADMET profiling .
Q. How does steric/electronic modulation (e.g., replacing methyl with CF3_33) alter reactivity in pyrimidine derivatives?
- Methodological Answer : Substituent effects can be analyzed via:
- Hammett studies : Correlate σ values of substituents (e.g., CF, Cl) with reaction rates.
- Computational comparison : DFT analysis of LUMO distribution and charge density in analogs (e.g., 2,4-dichloro-5-CF-pyrimidine).
CF’s strong electron-withdrawing effect increases electrophilicity at C-4 but may sterically hinder nucleophilic access .
Properties
IUPAC Name |
2,4-dichloro-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXNTSXKIUZJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061962 | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-31-0 | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W3V2TE7S | |
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Retrosynthesis Analysis
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Strategy Settings
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